

A Technical Guide to the Physical Properties of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-2-chloropropane

Cat. No.: B3369296

[Get Quote](#)

Introduction

2-Bromo-2-chloropropane (CAS No: 2310-98-7) is a tertiary haloalkane containing both bromine and chlorine substituents.^{[1][2]} As a halogenated hydrocarbon, its physical properties are of significant interest in various chemical, research, and drug development applications. The presence of two different halogens on a compact propane backbone influences its intermolecular forces, and consequently, its physical characteristics such as boiling point, density, and vapor pressure. This guide provides a detailed overview of the key physical properties of **2-Bromo-2-chloropropane**, methodologies for their experimental determination, and the molecular principles governing these characteristics.

Quantitative Physical Properties

The physical properties of **2-Bromo-2-chloropropane** are summarized in the table below. These values are critical for handling, process design, and theoretical modeling of the compound.

Property	Value	Reference
IUPAC Name	2-Bromo-2-chloropropane	[3]
CAS Number	2310-98-7	[1] [2]
Molecular Formula	C ₃ H ₆ BrCl	[1] [2] [3] [4]
Molecular Weight	157.44 g/mol	[1] [3] [4]
Boiling Point	94 - 95.6 °C (367.15 - 368.75 K) at 760 mmHg	[1] [5]
Density	1.533 g/cm ³	[1]
Flash Point	17.5 °C	[1]
Vapor Pressure	51.6 mmHg at 25 °C	[1]
Refractive Index	1.467	[1]

Boiling Point Determination: Experimental Protocol

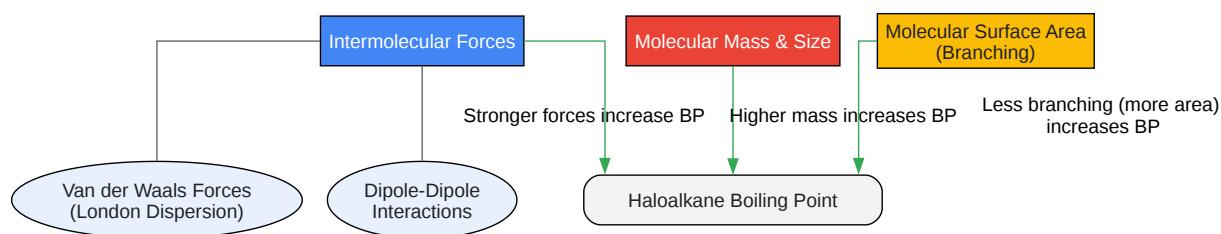
The accurate determination of a boiling point is fundamental to characterizing a liquid substance. The Thiele tube method is a convenient and widely used technique, particularly when only a small sample volume is available.[\[6\]](#)

Objective: To determine the boiling point of **2-Bromo-2-chloropropane** using the Thiele tube method.

Materials:

- Thiele tube
- High-boiling mineral oil
- Thermometer (calibrated)
- Small diameter test tube (e.g., 4-inch)
- Capillary tube (sealed at one end)

- Sample of **2-Bromo-2-chloropropane** (~0.5 mL)
- Bunsen burner or other heat source
- Clamp and stand


Methodology:

- Apparatus Setup:
 - Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.
 - Securely clamp the Thiele tube to a stand.
 - Add approximately 0.5 mL of **2-Bromo-2-chloropropane** to the small test tube.
 - Place the capillary tube into the test tube with its open end down.
 - Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heat circulation.[\[6\]](#)
 - As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles.[\[6\]](#)
 - Continue heating until the temperature is slightly above the expected boiling point. A rapid and continuous stream of bubbles will emerge from the capillary tube, indicating that the vapor pressure of the sample has overcome the atmospheric pressure.[\[6\]](#)
- Boiling Point Measurement:

- Remove the heat source and allow the apparatus to cool slowly.
- The rate of bubbling will decrease as the temperature drops.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[6] This is the point where the external atmospheric pressure equals the vapor pressure of the substance.
- Record this temperature. For accuracy, the experiment can be repeated using the same sample.

Factors Influencing Haloalkane Boiling Points

The boiling point of a haloalkane is determined by the strength of its intermolecular forces. Compared to their parent alkanes, haloalkanes exhibit higher boiling points due to increased molecular mass and stronger intermolecular attractions.^{[7][8]} The key factors are visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Logical diagram of factors affecting haloalkane boiling points.

Discussion of Factors:

- Molecular Mass and Halogen Type: The boiling point of haloalkanes increases with the atomic mass of the halogen.^{[7][9]} This is because heavier halogens (like bromine and iodine)

have larger electron clouds, which increases the strength of London dispersion forces. For a given alkyl group, the boiling point order is R-I > R-Br > R-Cl > R-F.[9]

- Dipole-Dipole Interactions: The carbon-halogen bond is polar, leading to dipole-dipole interactions between molecules, which are stronger than the forces in nonpolar alkanes.[8]
- Molecular Shape (Branching): For isomeric haloalkanes, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening the Van der Waals forces and resulting in a lower boiling point.[7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-bromo-2-chloropropane [webbook.nist.gov]
- 3. Propane, 2-bromo-2-chloro- | C3H6BrCl | CID 75328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-bromo-2-chloropropane [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Bromo-2-chloropropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3369296#physical-properties-of-2-bromo-2-chloropropane-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com